molecular formula C21H17N3O B8807267 N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine CAS No. 438247-46-2

N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine

Cat. No. B8807267
Key on ui cas rn: 438247-46-2
M. Wt: 327.4 g/mol
InChI Key: QRAUYZNJQJFUOM-UHFFFAOYSA-N
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Patent
US07226927B2

Procedure details

To a solution of 4-chloro-2-phenylquinazoline (590 mg, 2.45 mmol) in THF (10 mL) was added m-anisidine (301 mg, 2.45 mmol) and NaH (60%, 120 mg, 3.0 mmol). The mixture was refluxed for 24 h. After cooled to room temperature, the mixture was diluted with 1:1 hexane/EtOAc (100 mL), washed with water and brine, dried over Na2SO4 and concentrated in vacuo. The residue was purified by chromatography (3:1 hexane/EtOAc) to yield the title compound as a white solid (173 mg, 0.53 mmol, 22%). 1H NMR (CDCl3): 8.54–8.51 (m, 2H), 8.00–7.74 (m, 5H), 7.52–7.47 (m, 4H), 7.38 (s, 1H), 7.02–7.00 (m, 2H), 3.88 (s, 3H).
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
301 mg
Type
reactant
Reaction Step One
Name
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
hexane EtOAc
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
22%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:3]=1.CO[C:20]1C=CC=[C:22]([NH2:26])[CH:21]=1.[H-].[Na+].[CH2:29]1[CH2:33][O:32][CH2:31][CH2:30]1>CCCCCC.CCOC(C)=O>[CH3:31][O:32][C:33]1[CH:29]=[CH:30][C:22]([NH:26][C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=[C:4]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[N:3]=2)=[CH:21][CH:20]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
590 mg
Type
reactant
Smiles
ClC1=NC(=NC2=CC=CC=C12)C1=CC=CC=C1
Name
Quantity
301 mg
Type
reactant
Smiles
COC1=CC(=CC=C1)N
Name
Quantity
120 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
hexane EtOAc
Quantity
100 mL
Type
solvent
Smiles
CCCCCC.CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 24 h
Duration
24 h
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (3:1 hexane/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(NC2=NC(=NC3=CC=CC=C23)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.53 mmol
AMOUNT: MASS 173 mg
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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